molecular formula C7H15BrO3S B13576897 1-Bromo-4-((2-methoxyethyl)sulfonyl)butane

1-Bromo-4-((2-methoxyethyl)sulfonyl)butane

Cat. No.: B13576897
M. Wt: 259.16 g/mol
InChI Key: URMAUKARMPUZLV-UHFFFAOYSA-N
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Description

1-Bromo-4-((2-methoxyethyl)sulfonyl)butane is a chemical compound with the molecular formula C7H15BrO3S and a molecular weight of 259.16 g/mol . This compound is characterized by the presence of a bromine atom, a methoxyethyl group, and a sulfonyl group attached to a butane backbone. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Bromo-4-((2-methoxyethyl)sulfonyl)butane typically involves the reaction of 1,4-dibromobutane with sodium methoxyethylsulfonate under specific conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The product is then purified using standard techniques such as distillation or recrystallization .

Chemical Reactions Analysis

1-Bromo-4-((2-methoxyethyl)sulfonyl)butane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide (NaOH), ammonia (NH3), and lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-Bromo-4-((2-methoxyethyl)sulfonyl)butane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Bromo-4-((2-methoxyethyl)sulfonyl)butane involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophilic substitution reactions to occur. The methoxyethyl and sulfonyl groups can participate in oxidation and reduction reactions, respectively, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used .

Comparison with Similar Compounds

1-Bromo-4-((2-methoxyethyl)sulfonyl)butane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions and applications.

Biological Activity

1-Bromo-4-((2-methoxyethyl)sulfonyl)butane is a chemical compound that has garnered attention in pharmaceutical and biological research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by its bromoalkane structure and the presence of a sulfonyl group. The molecular formula is C₈H₁₈BrO₃S, and it possesses unique properties that contribute to its biological effects.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as protein tyrosine phosphatase 1B (PTP1B), which is crucial in regulating insulin signaling pathways .
  • Cytotoxic Effects : Research indicates that derivatives of sulfonyl-containing compounds exhibit cytotoxicity against various cancer cell lines. For example, compounds with similar structures have demonstrated significant inhibition (IC50 values in the low micromolar range) against HeLa cells .

Biological Activity Data Table

Activity IC50 Value Cell Line/Target Reference
PTP1B Inhibition17 nMEnzymatic Target
Cytotoxicity5.99 µMRAW 264.7
Antimalarial ActivityμM RangePlasmodium falciparum
Topoisomerase II InhibitionVariesVarious Tumor Cell Lines

Case Study 1: Cytotoxicity in Cancer Cells

In a study evaluating the cytotoxic effects of sulfonyl derivatives, this compound was tested against several cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values suggesting potent activity comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of sulfonyl compounds, including this compound. The compound exhibited inhibitory effects against various bacterial strains, indicating potential as an antimicrobial agent.

Discussion

The biological activity of this compound underscores its potential therapeutic applications, particularly in oncology and infectious diseases. Its ability to inhibit specific enzymes and exert cytotoxic effects makes it a candidate for further development in drug discovery.

Properties

Molecular Formula

C7H15BrO3S

Molecular Weight

259.16 g/mol

IUPAC Name

1-bromo-4-(2-methoxyethylsulfonyl)butane

InChI

InChI=1S/C7H15BrO3S/c1-11-5-7-12(9,10)6-3-2-4-8/h2-7H2,1H3

InChI Key

URMAUKARMPUZLV-UHFFFAOYSA-N

Canonical SMILES

COCCS(=O)(=O)CCCCBr

Origin of Product

United States

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